The mechanism of action of 7-azaindole derivatives varies depending on the target and the specific modifications made to the compound. For instance, novel antitumor cisplatin and transplatin derivatives containing 1-methyl-7-azaindole have shown increased toxic efficiency and selectivity for tumor cells, particularly in cisplatin-resistant cancer cells. The cytotoxic activities of these derivatives are attributed to their different DNA binding modes and the role of transcription factor p53 in their mechanism of action1. In the context of antiviral agents, 7-azaindole analogues have been developed to address the metabolism issues associated with aldehyde oxidase, resulting in compounds with enhanced stability and potential for treating influenza2. As HIV-1 attachment inhibitors, azaindole derivatives have shown marked improvements in pharmaceutical properties and antiviral activity, with some compounds advancing to clinical studies3. The antimicrobial activity of 7-azaindoles synthesized from 3-alkynyl-2-aminopyridines has been observed, particularly against yeasts like Cryptococcus neoformans4. Additionally, 1,4-azaindoles have been optimized as antimycobacterial agents, showing efficacy in a rat chronic TB infection model5.
7-Azaindole derivatives have been extensively studied for their antitumor properties. The synthesis of novel cisplatin and transplatin derivatives containing 1-methyl-7-azaindole has led to compounds with increased toxic efficiency against human carcinoma cells1. Another study synthesized a 7-azaindole derivative (TH1082) and investigated its antitumor effects on various human cancer cell lines, revealing significant inhibition of proliferation and induction of apoptosis through the activation of caspase-3 and caspase-98. Additionally, 7-azaindole-1-carboxamides have been designed as a new class of PARP-1 inhibitors, showing antiproliferative activity and potential for treating breast carcinoma7.
In the realm of antiviral research, 7-azaindole analogues have been identified as potential treatments for influenza, with modifications to the azaindole ring resulting in compounds with reduced metabolism by aldehyde oxidase and favorable oral pharmacokinetic profiles in rodents2. The evolution from indole to azaindoles has also led to the discovery of compounds like BMS-488043, which demonstrates antiviral activity against HIV-13.
The antimicrobial activity of 7-azaindoles has been demonstrated, with the synthesis of these compounds from 3-alkynyl-2-aminopyridines showing promising activity against bacteria and yeasts4. The acid-catalyzed synthesis method has enabled the creation of 7-azaindoles with various substituents, expanding the potential for antimicrobial applications.
7-Azaindole has been identified as an excellent hinge-binding motif for kinase inhibitors, with the ability to make two hydrogen bonds with the kinase hinge region. This property has been exploited in the development of kinase inhibitors like vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma6. Furthermore, selected 7-azaindole derivatives have been synthesized and evaluated as CDK9/Cyclin T and Haspin inhibitors, showing activity in the nanomolar to low micromolar range and potential for anticancer studies9.
Rebeccamycin analogues containing one azaindole unit have been synthesized and evaluated for their DNA binding, topoisomerase I inhibition properties, and antiproliferative activities toward various tumor cell lines. These compounds have induced cell cycle effects, suggesting a different molecular mechanism of action from that of rebeccamycin10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: